molecular formula C10H13ClN2O3S B7559521 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide

2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide

Cat. No. B7559521
M. Wt: 276.74 g/mol
InChI Key: VKGIWDZRYSFKLM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and water. This compound has been extensively studied for its biological and pharmaceutical properties, and its synthesis method has been optimized to improve its yield and purity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase, which are involved in various biological processes. This inhibition leads to a reduction in the production of certain chemicals in the body, which can help alleviate pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide in lab experiments include its potent inhibitory activity against various enzymes, its solubility in organic solvents and water, and its relatively low toxicity. However, its limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the lack of information on its long-term effects.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide. These include the optimization of its synthesis method to improve its yield and purity, the study of its long-term effects on the body, and the development of new derivatives with improved biological and pharmaceutical properties. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential applications in various fields.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide involves the reaction of 4-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization to obtain a pure crystalline product.

Scientific Research Applications

2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of glaucoma and other related diseases. It has also been studied for its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-2-17(15,16)13-9-5-3-8(4-6-9)12-10(14)7-11/h3-6,13H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGIWDZRYSFKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide

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